molecular formula C16H16ClN3O2S2 B6477624 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide CAS No. 2640886-29-7

5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide

Cat. No.: B6477624
CAS No.: 2640886-29-7
M. Wt: 381.9 g/mol
InChI Key: UFFSXCGLXXGMFC-UHFFFAOYSA-N
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Description

5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide: is a complex organic compound that features a thiophene ring substituted with a chloro group and a sulfonamide group, as well as a phenyl ring linked to a pyrazole moiety. This compound is of interest in various scientific research fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is to start with thiophene-2-carboxylic acid, which undergoes chlorination to introduce the chloro group at the 5-position

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The chloro group can be reduced to a methyl group.

  • Substitution: : The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

  • Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

  • Oxidation: : 5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfoxide or sulfone.

  • Reduction: : 5-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide.

  • Substitution: : Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may have applications in drug discovery, particularly in the development of new pharmaceuticals.

  • Industry: : It can be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The exact mechanism of action of this compound would depend on its biological target. It may interact with specific enzymes or receptors, leading to a biological response. Further research would be needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the thiophene and pyrazole rings. Similar compounds might include other sulfonamide derivatives or thiophene-based compounds, but the presence of the pyrazole ring adds a distinct aspect to its chemical behavior.

List of Similar Compounds

  • 5-chloro-N-(2-phenylethyl)thiophene-2-sulfonamide

  • 5-methyl-N-(2-phenylethyl)thiophene-2-sulfonamide

  • N-(2-phenylethyl)thiophene-2-sulfonamide

Properties

IUPAC Name

5-chloro-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S2/c1-20-14(9-10-18-20)13-4-2-12(3-5-13)8-11-19-24(21,22)16-7-6-15(17)23-16/h2-7,9-10,19H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFSXCGLXXGMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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